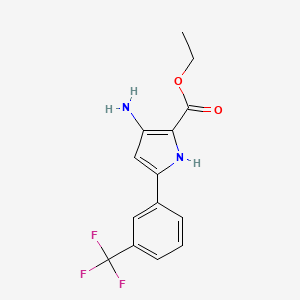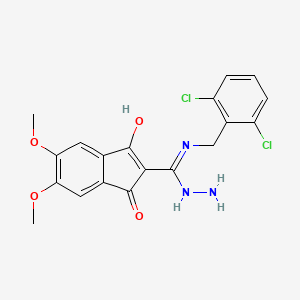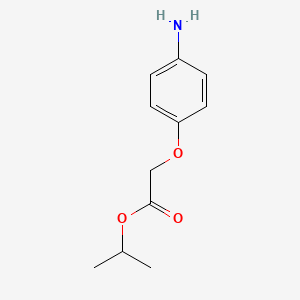
Propan-2-yl 2-(4-aminophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-(4-aminophenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates. This compound is characterized by the presence of an aminophenoxy group attached to an acetate moiety, with an isopropyl group as a substituent. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(4-aminophenoxy)acetate typically involves the esterification of 2-(4-aminophenoxy)acetic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield. The product is then subjected to various purification steps, including solvent extraction and chromatography, to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 2-(4-aminophenoxy)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenoxyacetates.
Aplicaciones Científicas De Investigación
Propan-2-yl 2-(4-aminophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as a stabilizer in certain formulations
Mecanismo De Acción
The mechanism of action of Propan-2-yl 2-(4-aminophenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For instance, it may inhibit the activity of certain oxidoreductases, leading to altered redox states within cells .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis[4-(4-aminophenoxy)phenyl]propane: Similar in structure but with two aminophenoxy groups.
Propan-2-yl acetate: Lacks the aminophenoxy group, making it less reactive in certain biochemical assays
Uniqueness
Propan-2-yl 2-(4-aminophenoxy)acetate is unique due to the presence of both an aminophenoxy group and an isopropyl ester, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H15NO3 |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
propan-2-yl 2-(4-aminophenoxy)acetate |
InChI |
InChI=1S/C11H15NO3/c1-8(2)15-11(13)7-14-10-5-3-9(12)4-6-10/h3-6,8H,7,12H2,1-2H3 |
Clave InChI |
WQGYFHWEWZZICG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)COC1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[2-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]-3-(3-carboxypropylamino)-3-oxopropanoyl]amino]butanoic acid](/img/structure/B13861918.png)

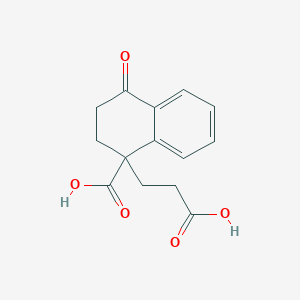

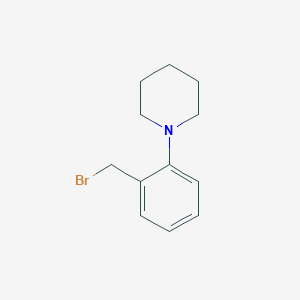

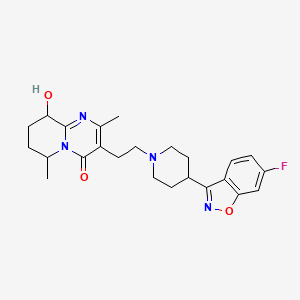
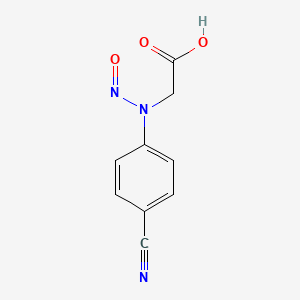
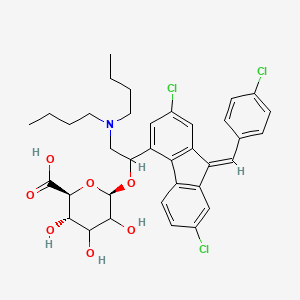
![4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861992.png)
